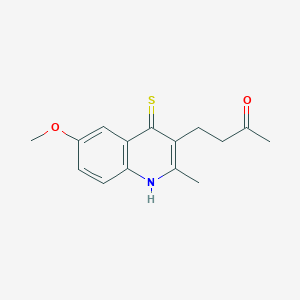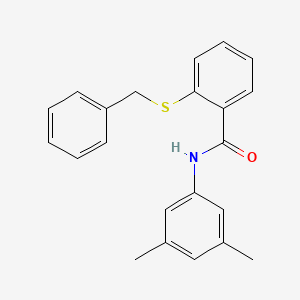
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone, also known as BMQM, is a synthetic quinoline derivative that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone is not fully understood, but studies have suggested that it may act through various pathways such as the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling pathways.
Biochemical and Physiological Effects
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has been found to have various biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of oxidative stress, and the modulation of cellular signaling pathways. Additionally, 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has several advantages for use in lab experiments, including its stability and ease of synthesis. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations may limit its use in certain experiments.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone and its potential applications in scientific research. Possible future directions include the development of new 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone derivatives with improved efficacy and the investigation of its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies are needed to determine the safety and toxicity of 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone in vivo.
Synthesemethoden
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone can be synthesized through a multistep process involving the reaction of 3-methyl-2-butanone and 2-chloro-3-methoxy-6-methylquinoline in the presence of a thiol reagent. The resulting product can then be purified through various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has been studied for its potential applications in scientific research, particularly in the areas of cancer treatment, antimicrobial activity, and neuroprotection. Studies have shown that 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone exhibits cytotoxic effects on various cancer cell lines, making it a potential candidate for the development of new anticancer drugs. Additionally, 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has been found to have antimicrobial activity against various bacterial strains, making it a potential candidate for the development of new antibiotics. Furthermore, 4-(4-mercapto-6-methoxy-2-methyl-3-quinolinyl)-2-butanone has been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
4-(6-methoxy-2-methyl-4-sulfanylidene-1H-quinolin-3-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-9(17)4-6-12-10(2)16-14-7-5-11(18-3)8-13(14)15(12)19/h5,7-8H,4,6H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXVUZQHGJLRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)C2=C(N1)C=CC(=C2)OC)CCC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Methoxy-2-methyl-4-sulfanylquinolin-3-yl)butan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-furoylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5883319.png)
![4-{[(4-benzyl-1-piperazinyl)imino]methyl}-1,3-benzenediol](/img/structure/B5883326.png)


![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B5883338.png)
![2-[4-(3-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5883339.png)

![1-methyl-3-[(1-naphthylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5883348.png)
![methyl 4-[(2-chloro-4-methylbenzoyl)amino]benzoate](/img/structure/B5883352.png)




